![molecular formula C13H12F2N2O2 B2949163 6-[3-(Difluoromethyl)-2,5-dimethylpyrrol-1-yl]pyridine-3-carboxylic acid CAS No. 2248407-65-8](/img/structure/B2949163.png)
6-[3-(Difluoromethyl)-2,5-dimethylpyrrol-1-yl]pyridine-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “6-[3-(Difluoromethyl)-2,5-dimethylpyrrol-1-yl]pyridine-3-carboxylic acid” is a complex organic molecule. It is a derivative of pyridinecarboxylic acid, which is a monocarboxylic derivative of pyridine . This compound is part of a class of molecules known as succinate dehydrogenase inhibitors (SDHIs), which are used as fungicides .
Synthesis Analysis
The synthesis of this compound is not straightforward due to its complex structure. The synthesis of similar compounds has been reported, which involves the use of multiple difluoromethylation reagents . The synthesis of these compounds often relies on unique synthesis routes, such as the van Leusen pyrrole synthesis and the halogen dance reaction .Molecular Structure Analysis
The molecular structure of this compound is complex, with a difluoromethyl group attached to a pyrrol ring, which is further attached to a pyridine ring with a carboxylic acid group . The exact molecular weight and other properties would depend on the specific isomers and the presence of any additional functional groups.Chemical Reactions Analysis
As a derivative of pyridinecarboxylic acid, this compound is likely to be highly reactive to nucleophilic attack and undergo many of the same reactions as acid chlorides . Difluoromethylation processes based on X–CF2H bond formation where X is C (sp), C (sp2), C (sp3), O, N or S have been reported .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific isomers and the presence of any additional functional groups. For similar compounds, properties such as melting point, molecular weight, and solubility have been reported .Mécanisme D'action
Safety and Hazards
Orientations Futures
The field of difluoromethylation has seen significant advances in recent years, with the development of new reagents and methods for the synthesis of difluoromethylated compounds . These advances have streamlined access to molecules of pharmaceutical relevance and generated interest for process chemistry . Future research in this area could focus on developing more efficient and selective methods for the synthesis of difluoromethylated compounds, as well as exploring their potential applications in various fields.
Propriétés
IUPAC Name |
6-[3-(difluoromethyl)-2,5-dimethylpyrrol-1-yl]pyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12F2N2O2/c1-7-5-10(12(14)15)8(2)17(7)11-4-3-9(6-16-11)13(18)19/h3-6,12H,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUAPTYZQRRCJAZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1C2=NC=C(C=C2)C(=O)O)C)C(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12F2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-[3-(Difluoromethyl)-2,5-dimethylpyrrol-1-yl]pyridine-3-carboxylic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(1S,5R)-3-[(4-Methoxyphenyl)methyl]-3-azabicyclo[3.1.0]hexan-6-amine;dihydrochloride](/img/structure/B2949080.png)
![2-([1,2,4]triazolo[4,3-a]quinoxalin-4-ylthio)-N-(benzo[d][1,3]dioxol-5-ylmethyl)acetamide](/img/structure/B2949081.png)
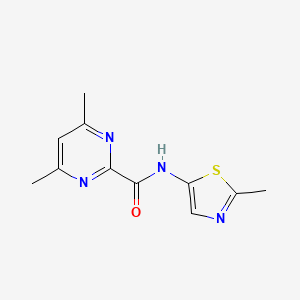
![7-chloro-N-(2,5-dimethoxyphenyl)-3-[(3,4-dimethylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2949087.png)
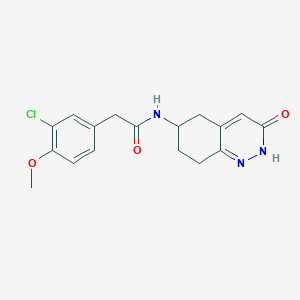
![N-[[1-Phenyl-5-(trifluoromethyl)pyrazol-4-yl]methyl]prop-2-enamide](/img/structure/B2949090.png)
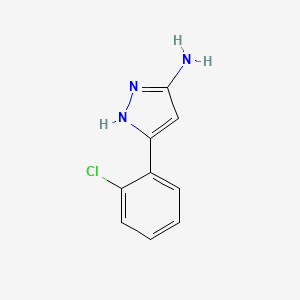
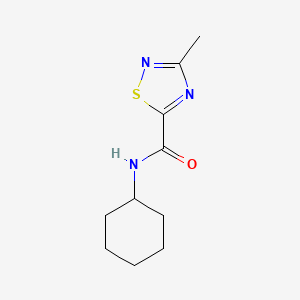
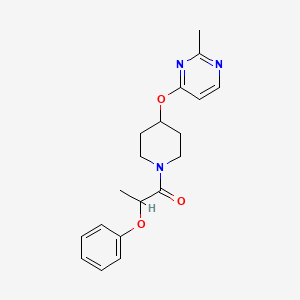
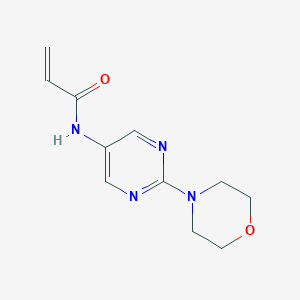

![2-Methoxyethyl 6-bromo-5-[2-(4-fluorophenyl)-2-oxoethoxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2949098.png)
![2-((2-Methoxybenzyl)thio)benzo[d]thiazole](/img/structure/B2949100.png)
![1,3-dimethyl-7-(2-methylprop-2-enyl)-8-[(2E)-2-(1-phenylethylidene)hydrazinyl]purine-2,6-dione](/img/structure/B2949103.png)